1-(5-Hydroxy-5-pyridin-4-yl-3-trifluoromethyl-4,5-dihydropyrazol-1-yl)-2-methylpropan-1-one
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Overview
Description
1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone is a complex organic compound that features a pyrazole ring substituted with a hydroxy group, a pyridyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the reaction of a hydrazine derivative with a β-diketone under acidic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the hydroxy and pyridyl groups can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
1-[5-hydroxy-5-(4-pyridyl)-3-(methyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-[5-hydroxy-5-(4-pyridyl)-3-(chloro)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C13H14F3N3O2 |
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Molecular Weight |
301.26 g/mol |
IUPAC Name |
1-[5-hydroxy-5-pyridin-4-yl-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C13H14F3N3O2/c1-8(2)11(20)19-12(21,9-3-5-17-6-4-9)7-10(18-19)13(14,15)16/h3-6,8,21H,7H2,1-2H3 |
InChI Key |
SEDXWEQSGSIRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C(F)(F)F)(C2=CC=NC=C2)O |
Origin of Product |
United States |
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